molecular formula C8H10N4O4S B8426384 5-amino-3-(2,3-dihydroxypropyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione

5-amino-3-(2,3-dihydroxypropyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione

Cat. No. B8426384
M. Wt: 258.26 g/mol
InChI Key: MZSBIHNVEFDNLS-UHFFFAOYSA-N
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Patent
US05446045

Procedure details

A mixture of 5-amino-3-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione(200 mg, 0.67 mmol) and a solution of hydrogen chloride in MeOH (10%, 20 mL) was protected from moisture and stirred at ambient temperature for 45 min. The solution was evaporated and the residue was stirred with H2O (20 mL). The mixture was immediately made basic (pH=9) by the addition of cone. NH4OH and then acidified (pH=6) withAcOH. The mixture was allowed to stand for 2 h and then the solid was collected by filtration, washed with H2O (50 mL) and dried in vacuumat 95° C. for 16 h.; 100 mg (0.387 mmol, 57%), mp 248°-254° C. Ir (KBr): ν 3360 broad (OH, NH, NH2), and 1600 broad (C=O, C=C, C=N) cm-1. Uv, λ max (nm), (ε×10-3): pH 1, 302 (10.4), 250 (9.59), 222 (29.3); MeOH, 302 (9.16), 250 (8.71), 222 (26.9); pH 11, 292 (7.62), 250 (7.67), 224 1H nmr (DMSO-d6): δ3.68-3.73 (m, 2 H, CH2), 3.80-3.92 (m, 3 H, CH2 and OH), 4.63 (t, 1 H, CH), 4.87 (d, 1 H, OH), 6.90 (br s, 2 H, NH2) and (br s, 1 H, NH). Anal. Calc'dfor C8H10N4O4S (258.26): C, 37.21; H, 3.90; N, 21.69. Found: C, 36.81; H, 4.02; N, 21.26.
Name
5-amino-3-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH:13]3[CH2:17][O:16]C(C)(C)[O:14]3)[C:6]=2[N:7]=1.Cl>CO>[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[S:10][C:9](=[O:11])[N:8]([CH2:12][CH:13]([OH:14])[CH2:17][OH:16])[C:6]=2[N:7]=1

Inputs

Step One
Name
5-amino-3-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione
Quantity
200 mg
Type
reactant
Smiles
NC=1NC(C2=C(N1)N(C(S2)=O)CC2OC(OC2)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
STIRRING
Type
STIRRING
Details
the residue was stirred with H2O (20 mL)
ADDITION
Type
ADDITION
Details
by the addition of cone
WAIT
Type
WAIT
Details
to stand for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with H2O (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuumat 95° C. for 16 h.
Duration
16 h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
NC=1NC(C2=C(N1)N(C(S2)=O)CC(CO)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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